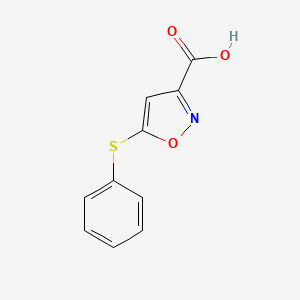
5-(Phenylthio)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylthio)isoxazole-3-carboxylicacid is a heterocyclic compound with the molecular formula C10H7NO3S It features an isoxazole ring substituted with a phenylthio group at the 5-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylthio)isoxazole-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.
Industrial Production Methods: Industrial production of 5-(Phenylthio)isoxazole-3-carboxylicacid may involve large-scale synthesis using similar cyclization techniques. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Phenylthio)isoxazole-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(Phenylthio)isoxazole-3-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Phenylthio)isoxazole-3-carboxylicacid involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Isoxazole: A basic five-membered ring with one oxygen and one nitrogen atom.
Thiazole: Similar to isoxazole but with a sulfur atom instead of oxygen.
Oxazole: Contains an oxygen atom in the five-membered ring.
Uniqueness: 5-(Phenylthio)isoxazole-3-carboxylicacid is unique due to the presence of both a phenylthio group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C10H7NO3S |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
5-phenylsulfanyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-10(13)8-6-9(14-11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Clave InChI |
WZFHVYDNVDBKNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
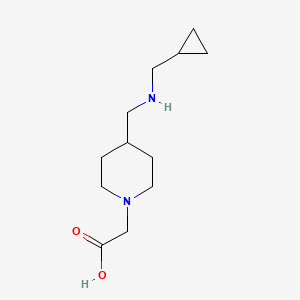
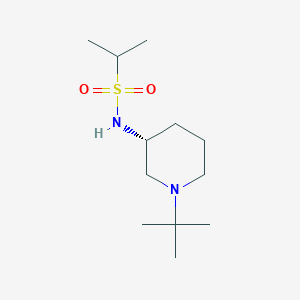

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)

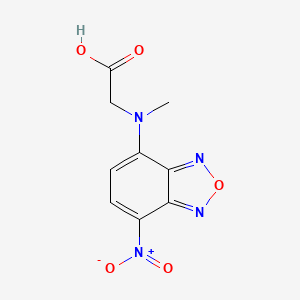


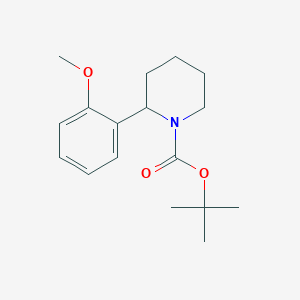

![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
